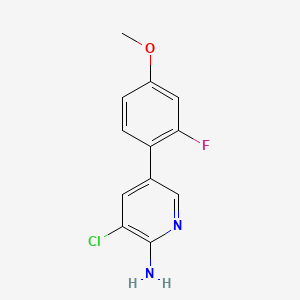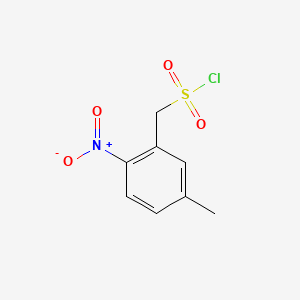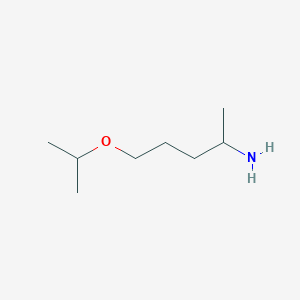
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine is a heterocyclic aromatic amine that features a pyridine ring substituted with chloro, fluoro, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran
Major Products
Substitution: Formation of various substituted pyridines
Oxidation: Formation of pyridine N-oxides
Reduction: Formation of reduced amine derivatives
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridine
Uniqueness
3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of substituents provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H10ClFN2O |
|---|---|
Peso molecular |
252.67 g/mol |
Nombre IUPAC |
3-chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c1-17-8-2-3-9(11(14)5-8)7-4-10(13)12(15)16-6-7/h2-6H,1H3,(H2,15,16) |
Clave InChI |
ARTHRAXMYRVVFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=C(N=C2)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)


![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
